

Quantifying Dystrophin Expression After Viltolarsen Treatment: Application Notes and Protocols

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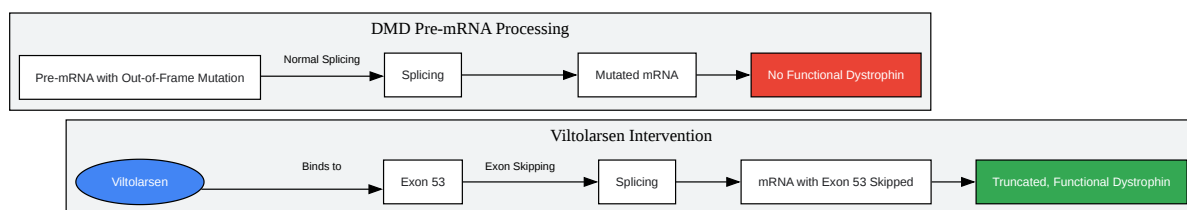
These application notes provide a comprehensive overview of Viltolarsen (Viltepso®), an antisense oligonucleotide therapy for Duchenne muscular dystrophy (DMD), and detailed protocols for quantifying the resulting dystrophin expression. Viltolarsen is designed for patients with DMD who have a confirmed mutation of the DMD gene amenable to exon 53 skipping.[1]
[2]

Introduction to Viltolarsen and its Mechanism of Action

Duchenne muscular dystrophy is a fatal, X-linked recessive disorder caused by mutations in the DMD gene that prevent the production of functional dystrophin protein.[3] Dystrophin is crucial for maintaining the integrity of muscle fibers.[4] Its absence leads to progressive muscle degeneration, loss of ambulation, and ultimately, cardiorespiratory failure.[4]

Viltolarsen is an antisense phosphorodiamidate morpholino oligonucleotide that works through a mechanism known as exon skipping.[4] It specifically binds to exon 53 of the dystrophin pre-mRNA, causing the cellular splicing machinery to skip this exon.[4] For patients with certain out-of-frame mutations, skipping exon 53 restores the reading frame of the dystrophin mRNA. [3] This allows for the production of a truncated, but partially functional, dystrophin protein,

similar to that seen in the milder Becker muscular dystrophy.[5] This shortened dystrophin can help restore some muscle function and slow the progression of DMD.[4][5]



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Caption: Viltolarsen's mechanism of action: exon 53 skipping.

Quantitative Data on Dystrophin Expression

Clinical trials have demonstrated that Viltolarsen treatment leads to a significant increase in dystrophin production in patients with DMD amenable to exon 53 skipping. The data from a pivotal Phase 2 clinical trial (NCT02740972) is summarized below.[6]

Dystrophin Levels After 20-24 Weeks of Viltolarsen Treatment

Dosage Group	Mean Dystrophin Level (% of Normal)	Range of Dystrophin Levels (% of Normal)
40 mg/kg/week	5.7%	3.2% - 10.3%
80 mg/kg/week	5.9%	1.1% - 14.4%

Data from a Phase 2, randomized clinical trial published in JAMA Neurology.[7][8][9][10]

Patient Response to Viltolarsen Treatment

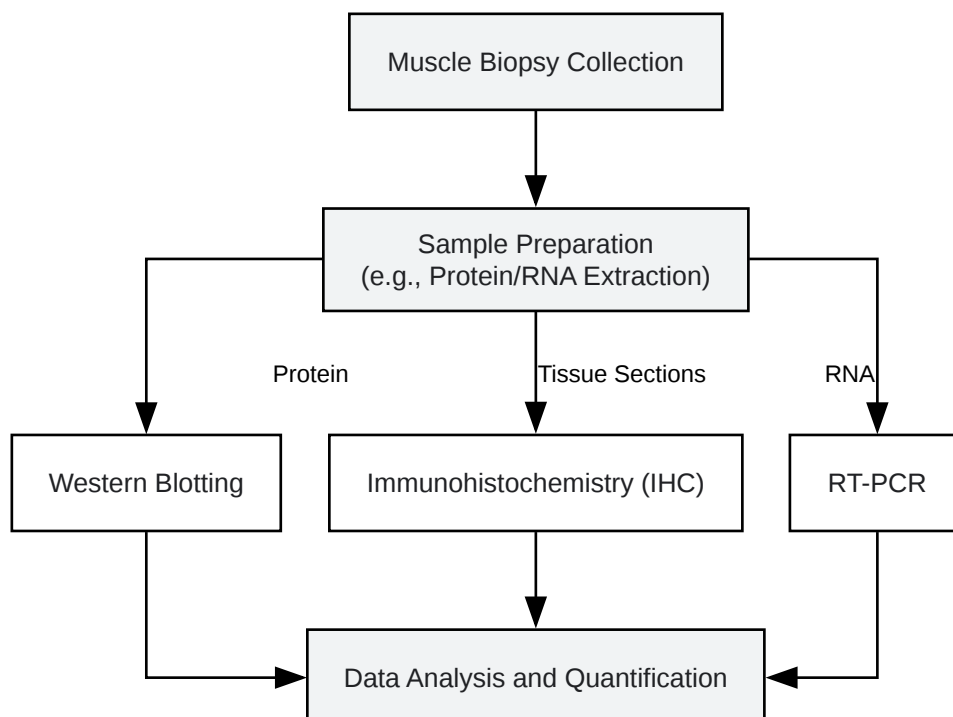
Dystrophin Level Achieved	Percentage of Patients (n=16)
> 2% of Normal	94%
> 3% of Normal	88%

Data from a Phase 2 clinical trial.[\[6\]](#)[\[7\]](#)[\[8\]](#)

The FDA granted accelerated approval to Viltolarsen based on this observed increase in dystrophin production, a surrogate endpoint considered reasonably likely to predict clinical benefit.[\[2\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocols for Dystrophin Quantification

Accurate and reproducible quantification of dystrophin is critical for assessing the efficacy of therapies like Viltolarsen. The following are detailed protocols for the key methods used in clinical trials: Western Blotting, Immunohistochemistry (IHC), and Reverse Transcription-Polymerase Chain Reaction (RT-PCR).



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Caption: General workflow for dystrophin quantification.

Protocol 1: Quantitative Western Blotting for Dystrophin

Western blotting is a key technique for determining the amount and size of the dystrophin protein in muscle tissue.^{[13][14]}

1. Protein Extraction

- Obtain frozen muscle biopsy samples (pre- and post-treatment).
- Weigh approximately 10-30 mg of frozen tissue.
- Homogenize the tissue in ice-cold lysis buffer (e.g., 4.4 mM Tris, 9% SDS, 4% glycerol, 5% β -mercaptoethanol) using a mechanical homogenizer.^[15]
- Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the total protein lysate.

2. Protein Quantification

- Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

3. Gel Electrophoresis

- Prepare protein samples by diluting them in Laemmli sample buffer and heating at 95°C for 5 minutes.
- Load equal amounts of total protein (e.g., 25 μ g) per lane onto a large format 3-8% Tris-acetate gradient polyacrylamide gel.^[15] Include a molecular weight marker and a positive control (lysate from healthy muscle tissue).
- Run the gel at a constant voltage until the dye front reaches the bottom.

4. Protein Transfer

- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

5. Immunoblotting

- Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBS-T)).
- Incubate the membrane overnight at 4°C with a primary antibody specific for dystrophin (e.g., rabbit anti-dystrophin). The dilution should be optimized, but a starting point of 1:1000 is common.
- Wash the membrane three times for 10 minutes each with TBS-T.
- Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG).
- Wash the membrane again as in step 5.3.
- To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like α -actinin or GAPDH.[\[15\]](#)[\[16\]](#)

6. Detection and Quantification

- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Capture the chemiluminescent signal using a digital imaging system.
- Quantify the band intensity using densitometry software.
- Normalize the dystrophin band intensity to the intensity of the loading control. Express the dystrophin level as a percentage of the normalized signal from the healthy control sample.

Protocol 2: Immunohistochemistry (IHC) for Dystrophin Localization

IHC is used to visualize the localization of dystrophin at the sarcolemma (the muscle cell membrane) and to quantify the percentage of dystrophin-positive fibers.[17][18]

1. Tissue Sectioning

- Embed the frozen muscle biopsy in Optimal Cutting Temperature (OCT) compound.
- Cut 5-10 μm thick transverse sections using a cryostat.
- Mount the sections on positively charged microscope slides.

2. Fixation and Permeabilization

- Air dry the sections for 30 minutes.
- Fix the sections in pre-chilled acetone for 10 minutes at -20°C .
- Wash the slides three times for 5 minutes each in phosphate-buffered saline (PBS).

3. Antigen Retrieval (if necessary)

- For some antibodies, antigen retrieval may be required. This can be done by incubating the slides in a citrate buffer (pH 6.0) at $95-100^{\circ}\text{C}$ for 20-30 minutes.[19]

4. Blocking and Antibody Incubation

- Block non-specific binding by incubating the sections in a blocking buffer (e.g., PBS with 5% goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
- Incubate the sections with the primary antibody against dystrophin (e.g., mouse anti-dystrophin, diluted in blocking buffer) overnight at 4°C in a humidified chamber.
- Wash the slides three times for 5 minutes each in PBS.
- Incubate the sections with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) for 1 hour at room temperature, protected from light.

- For co-localization studies, a primary antibody against a sarcolemmal marker like β -spectrin can be used simultaneously with a different fluorophore-conjugated secondary antibody.[18]

5. Mounting and Imaging

- Wash the slides three times for 5 minutes each in PBS.
- Mount the slides with a mounting medium containing DAPI to counterstain the nuclei.
- Image the sections using a fluorescence microscope or a slide scanner.

6. Quantification

- Capture images from multiple fields of view.
- Quantify the percentage of muscle fibers that show clear, continuous sarcolemmal staining for dystrophin.
- The intensity of the fluorescent signal at the sarcolemma can also be measured and normalized to a control protein like spectrin.[17]

Protocol 3: RT-PCR for Dystrophin mRNA and Exon Skipping Quantification

RT-PCR is used to quantify the amount of dystrophin mRNA and to confirm that exon 53 skipping is occurring at the transcript level.[20][21]

1. RNA Extraction

- Extract total RNA from frozen muscle biopsy samples using a standard RNA extraction kit (e.g., TRIzol or a column-based method), following the manufacturer's instructions.
- Treat the RNA with DNase I to remove any contaminating genomic DNA.
- Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

2. Reverse Transcription (cDNA Synthesis)

- Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.

3. Quantitative PCR (qPCR)

- Set up qPCR reactions using a SYBR Green or TaqMan-based qPCR master mix.
- Use primers that flank exon 53 to detect both the skipped and non-skipped transcripts. A forward primer in exon 52 and a reverse primer in exon 54 can be used.
- Alternatively, use one set of primers to amplify a region of the dystrophin transcript that is not affected by the skipping (to measure total dystrophin mRNA) and another set specifically designed to amplify the exon-skipped product.
- Run the qPCR reactions on a real-time PCR instrument.
- Include no-template controls and a reference gene (e.g., GAPDH, ACTB) for normalization.

4. Data Analysis

- Calculate the relative expression of the dystrophin transcript using the $\Delta\Delta C_t$ method, normalizing to the reference gene.[\[22\]](#)
- To quantify the percentage of exon skipping, the relative abundance of the skipped and non-skipped PCR products can be determined. This can be done by analyzing the melt curve if using SYBR Green, or more accurately by using different TaqMan probes for each transcript. Digital PCR can also provide an absolute quantification of skipped versus non-skipped transcripts.[\[20\]](#)[\[23\]](#)

Conclusion

The quantification of dystrophin protein and mRNA is a cornerstone for evaluating the efficacy of Viltolarsen and other dystrophin-restoring therapies for Duchenne muscular dystrophy. The protocols outlined in these application notes provide a framework for researchers to reliably measure changes in dystrophin expression. Adherence to standardized and validated methods is crucial for generating high-quality, comparable data in both preclinical and clinical settings.

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